4-Oxobutanamide
Description
4-Oxobutanamide (butanamide with a ketone group at the C4 position and an amide moiety) is a versatile scaffold in organic and medicinal chemistry. Its structure enables diverse functionalization, making it critical in synthesizing bioactive molecules and natural products. For example, this compound derivatives are intermediates in the enzymatic cyclization to pyrrolidinones, a reaction catalyzed by epimerases during natural product biosynthesis . The compound’s adaptability is further highlighted by its role as a core structure in pharmaceuticals, including anti-inflammatory agents and enzyme inhibitors .
Properties
IUPAC Name |
4-oxobutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c5-4(7)2-1-3-6/h3H,1-2H2,(H2,5,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOVJZPIPLAQBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30602354 | |
| Record name | 4-Oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27719-81-9 | |
| Record name | 4-Oxobutanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27719-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural and Functional Variations
The following table summarizes key derivatives of 4-oxobutanamide, their structural modifications, synthesis routes, and applications:
Research Findings and Data Highlights
Anti-Inflammatory Derivatives
- N-Butyl-4-(biphenyl-4-yl)-4-oxobutanamide () shows enhanced lipophilicity due to the butyl chain, improving membrane permeability. ESI-MS data confirm dimer formation ([2M+Na]$^+$ = 641.3) .
- 4-(2,4-Difluorobiphenylyl) derivatives () exhibit superior anti-inflammatory effects with reduced gastrointestinal toxicity compared to ibuprofen .
Computational Drug Design
- Indole-3-yl this compound derivatives were optimized using 3D-QSAR and molecular docking, achieving nanomolar IC$_{50}$ values for MAO inhibition .
Structural Insights
- Hydrazine-modified analogs () introduce reactive sites for further functionalization, useful in API development .
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